N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

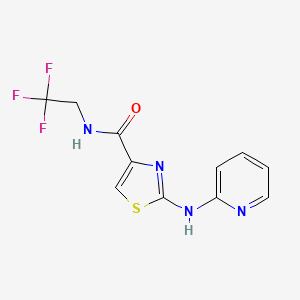

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate (NSC-2-DTMP) is a novel type of reagent that has recently been developed for use in various scientific research applications. NSC-2-DTMP is a reactive, water-soluble thiol that is derived from the succinimidyl ester of dodecylthiocarbonothioylthio-2-methylpropionate. This reagent is highly reactive and can be used for a variety of applications, including the synthesis of peptides, proteins, and other biomolecules. NSC-2-DTMP is a useful tool for researchers in a variety of fields, as it is a versatile and highly reactive reagent.

Aplicaciones Científicas De Investigación

Protein Labeling and Crosslinking

This compound is commonly used in the field of proteomics for labeling proteins. It facilitates the attachment of various probes to proteins, which is essential for studying protein interactions, structures, and functions. The reactive ester group of the compound targets the amine groups on proteins, forming stable amide bonds .

Antibody-Enzyme Conjugation

In immunology, the compound is utilized to create antibody-enzyme conjugates. These conjugates are pivotal in enzyme-linked immunosorbent assays (ELISAs) and other diagnostic techniques. The compound’s ability to link antibodies to enzymes like horseradish peroxidase enhances the detection sensitivity of these assays .

Drug Delivery Systems

Researchers are exploring the use of this compound in drug delivery systems. Its ability to form reversible disulfide bonds makes it a candidate for creating stimuli-responsive drug carriers that can release their payload under specific conditions, such as the presence of reducing agents in the target tissue .

Surface Modification of Nanoparticles

The compound is instrumental in modifying the surface of nanoparticles to improve their biocompatibility and functionality. By attaching to the surface of nanoparticles, it can introduce functional groups that are crucial for further bioconjugation, targeting, or drug loading .

Preparation of Immunotoxins

Immunotoxins are molecules that combine the cell-targeting capabilities of antibodies with the cell-killing ability of toxins. This compound is used to link these two components, creating a targeted therapeutic agent for cancer treatment and other diseases .

Hapten Carrier Conjugation

In vaccine development, the compound is used to conjugate small molecules, known as haptens, to larger carrier proteins. This process is essential for the immune system to recognize and mount a response against otherwise non-immunogenic substances .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the development of antibody-drug conjugates (adcs) . ADCs typically target specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a linker molecule in the formation of ADCs . It attaches a cytotoxic drug to an antibody, allowing the drug to be delivered directly to cells expressing the target antigen . The ADC binds to the antigen on the cell surface and is internalized, releasing the drug within the cell .

Biochemical Pathways

In the context of adcs, the drug payload delivered by the adc can interfere with various cellular processes, such as dna replication or tubulin polymerization, leading to cell death .

Pharmacokinetics

As part of an adc, the pharmacokinetics would be influenced by factors such as the properties of the antibody, the linker, and the drug, as well as the target antigen’s expression and internalization rates .

Result of Action

The result of the action of this compound, when used in an ADC, is the selective delivery of a cytotoxic drug to cells expressing a specific antigen. This leads to the death of the target cells while sparing healthy cells, thereby reducing systemic toxicity .

Action Environment

The efficacy and stability of this compound, as part of an ADC, can be influenced by various environmental factors. These include the tumor microenvironment, the abundance and accessibility of the target antigen, and the presence of multidrug resistance proteins

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO4S3/c1-4-5-6-7-8-9-10-11-12-13-16-28-20(27)29-21(2,3)19(25)26-22-17(23)14-15-18(22)24/h4-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWLQDYVQCZTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2765595.png)

![(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765600.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine](/img/structure/B2765602.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2765604.png)

![3-[(3-Methoxypropoxy)methyl]phenylboronic acid](/img/structure/B2765606.png)

![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)